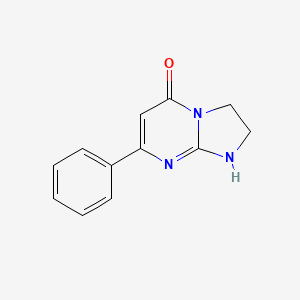![molecular formula C13H12ClNO3 B7911514 Methyl 4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B7911514.png)
Methyl 4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]benzoate is an organic compound with the molecular formula C12H12ClNO3 It is a derivative of benzoic acid and oxazole, featuring a chloromethyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]benzoate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Substitution: Products include azides, nitriles, and amines.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Hydrolysis: Products include benzoic acid derivatives and methanol.
Scientific Research Applications
Methyl 4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The oxazole ring and benzoate ester may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(chloromethyl)benzoate: Similar structure but lacks the oxazole ring.
4-(Chloromethyl)benzoic acid: Similar structure but lacks the ester group.
Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl 4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]benzoate is unique due to the presence of both the oxazole ring and the chloromethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic applications and a valuable tool in scientific research.
Properties
IUPAC Name |
methyl 4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-8-11(7-14)18-12(15-8)9-3-5-10(6-4-9)13(16)17-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQOPNYKPJMHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)C(=O)OC)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid](/img/structure/B7911441.png)

![4-{[2-(Carboxymethoxy)acetyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B7911455.png)
![1-(2-methoxyethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone](/img/structure/B7911472.png)
![1-methyl-5-[(methylamino)methyl]-2(1H)-pyridinone](/img/structure/B7911478.png)

![1-[(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B7911498.png)

![6-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7911522.png)
![Tert-butyl {1-[(3-nitrophenyl)sulfonyl]piperidin-4-yl}carbamate](/img/structure/B7911526.png)
![2-Ethyl-3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7911539.png)


